

In-Depth Technical Guide: Descyclopropyl-dicyclanil-15N3

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Compound of Interest

Compound Name: Descyclopropyl-dicyclanil-15N3

Cat. No.: B15622588

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Descyclopropyl-dicyclanil-15N3**, a key isotopically labeled metabolite of the insect growth regulator Dicyclanil. This document details its chemical structure, physicochemical properties, synthesis of its core unlabeled structure, and its primary application in analytical chemistry. Experimental protocols and data are presented to support its use in research and drug development settings.

Core Chemical Identity and Structure

Descyclopropyl-dicyclanil is the major metabolite of Dicyclanil, formed by the removal of the cyclopropyl group. Its systematic name is 2,4,6-triaminopyrimidine-5-carbonitrile. The "-15N3" designation indicates that three nitrogen atoms in the molecule are labeled with the heavy isotope ^{15}N . Based on its intended use as an internal standard in mass spectrometry, the most logical placement of the ^{15}N labels is on the three exocyclic amino groups, as this provides a significant and stable mass shift without altering the compound's chemical behavior.

Chemical Structure:

- Descyclopropyl-dicyclanil: 2,4,6-triaminopyrimidine-5-carbonitrile
- Descyclopropyl-dicyclanil-15N3** (Proposed): 2,4,6-tri(^{15}N -amino)pyrimidine-5-carbonitrile

Physicochemical and Spectroscopic Data

Quantitative data for Descyclopropyl-dicyclanil is summarized below. Spectroscopic data is predicted or based on closely related analogs due to the limited availability of direct experimental data for this specific compound.

Table 1: Physicochemical Properties

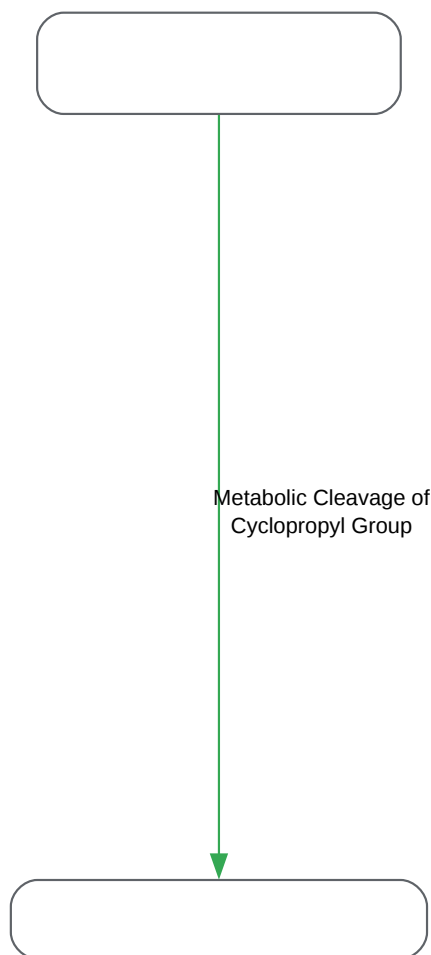
Property	Value
Molecular Formula	C ₅ H ₆ N ₆
Molecular Weight	150.14 g/mol
15N3 Labeled MW	153.13 g/mol
IUPAC Name	2,4,6-triaminopyrimidine-5-carbonitrile
CAS Number	465531-97-9 (unlabeled)

Table 2: Predicted Spectroscopic Data

Technique	Wavelength/Shift	Interpretation
^1H NMR	~ 5.0 - 7.0 ppm (broad singlet)	Protons of the three amino (-NH ₂) groups.
^{13}C NMR	~ 160 - 165 ppm	C2, C4, and C6 carbons attached to amino groups.
~ 80 - 90 ppm	C5 carbon attached to the nitrile group.	
~ 115 - 120 ppm	Carbon of the nitrile group (-C≡N).	
IR Spec.	3500 - 3300 cm ⁻¹ (Strong, Broad)	N-H stretching of the primary amine groups.
~ 2220 cm ⁻¹ (Medium to Strong)	C≡N stretching of the nitrile group.	
1680 - 1600 cm ⁻¹ (Strong)	N-H bending (scissoring) of the amine groups.	
Mass Spec.	m/z ~ 151.08 [M+H] ⁺ (Unlabeled)	Molecular ion peak (ESI+).
m/z ~ 154.07 [M+H] ⁺ (¹⁵ N ₃ Labeled)	Molecular ion peak (ESI+).	

Metabolic Pathway of Dicyclanil

Dicyclanil undergoes metabolism in animals, primarily through the removal of its cyclopropyl group to form Descyclopropyl-dicyclanil. This metabolite is a significant residue found in various tissues.[\[1\]](#)



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Metabolic conversion of Dicyclanil to its major metabolite.

Experimental Protocols

Synthesis of Unlabeled Descyclopropyl-dicyclanil (Core Structure)

The synthesis of the core structure, 2,4,6-triaminopyrimidine-5-carbonitrile, can be achieved via several routes. One common method involves the functional group interconversion from a pre-formed pyrimidine ring.

Route: Functional Group Interconversion from 2,4,6-trichloropyrimidine-5-carbonitrile

- **Step 1: Azidation.** A mixture of commercially available 2,4,6-trichloropyrimidine-5-carbonitrile (1.0 g) and sodium azide (1.2 g) is prepared in aqueous acetone (15 mL acetone, 5 mL water). The reaction mixture is heated to reflux for 6 hours. After cooling, the precipitate (2,4,6-triazidopyrimidine-5-carbonitrile) is filtered, washed with water and cold ethanol, and then dried.
- **Step 2: Reduction.** The 2,4,6-triazidopyrimidine-5-carbonitrile is dissolved in a suitable solvent such as ethanol. A reducing agent, such as hydrogen gas with a palladium on carbon catalyst ($H_2/Pd-C$), is added. The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC). The catalyst is then removed by filtration, and the solvent is evaporated to yield 2,4,6-triaminopyrimidine-5-carbonitrile.

Note: The synthesis of the $^{15}N_3$ labeled compound would require the use of a ^{15}N -labeled nitrogen source in a suitable synthetic route.

Protocol for Quantification of Dicyclanil and Descyclopropyl-dicyclanil in Tissue using LC-MS/MS with a ^{15}N -Labeled Internal Standard

Descyclopropyl-dicyclanil- $^{15}N_3$ is ideally suited as an internal standard for the quantitative analysis of Dicyclanil and its primary metabolite in biological matrices. The following is a general protocol for such an analysis.

1. Sample Preparation:

- Homogenize 1g of tissue (e.g., muscle, liver) with 10 mL of acetonitrile/water (4:1 v/v).

- Spike the sample with a known concentration of **Descyclopropyl-dicyclanil-15N3** internal standard solution.
- Vortex for 1 minute and centrifuge at 4000 rpm for 10 minutes.
- Collect the supernatant and filter through a 0.22 μm syringe filter into an HPLC vial.

2. LC-MS/MS Analysis:

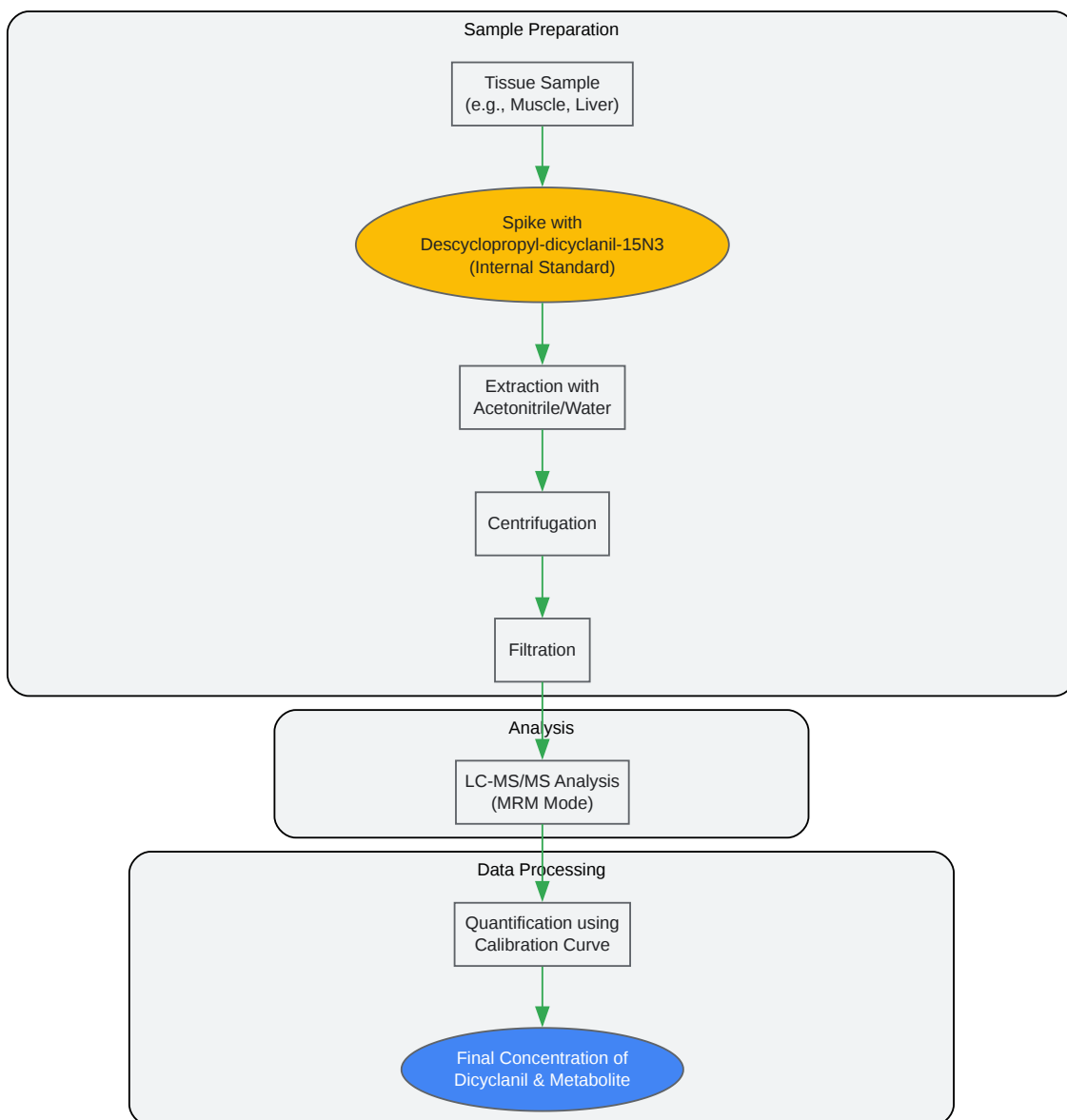
- Liquid Chromatography (LC):
- Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 μm).
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Gradient: A suitable gradient to separate Dicyclanil and Descyclopropyl-dicyclanil.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 μL .
- Mass Spectrometry (MS/MS):
- Ionization: Electrospray Ionization (ESI), positive mode.
- Detection: Multiple Reaction Monitoring (MRM).
- MRM Transitions:
- Dicyclanil: Precursor Ion (e.g., m/z 191.1) \rightarrow Product Ion(s)
- Descyclopropyl-dicyclanil: Precursor Ion (e.g., m/z 151.1) \rightarrow Product Ion(s)
- **Descyclopropyl-dicyclanil-15N3** (IS): Precursor Ion (e.g., m/z 154.1) \rightarrow Product Ion(s)

3. Quantification:

- Construct a calibration curve using known concentrations of Dicyclanil and Descyclopropyl-dicyclanil standards spiked with the internal standard.
- Quantify the analytes in the samples by comparing the peak area ratios of the analytes to the internal standard against the calibration curve.

Logical Workflow for Analytical Method

The following diagram illustrates the workflow for the quantitative analysis of Dicyclanil and its metabolite using an isotopically labeled internal standard.



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Workflow for quantitative analysis using an internal standard.

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References

- 1. fao.org [fao.org]
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